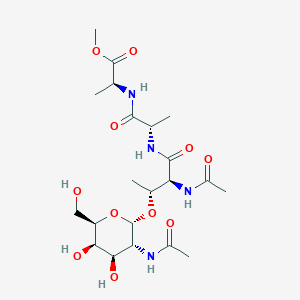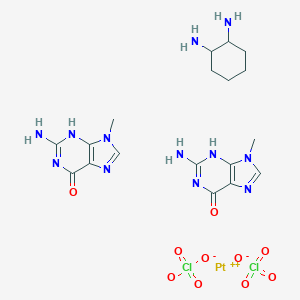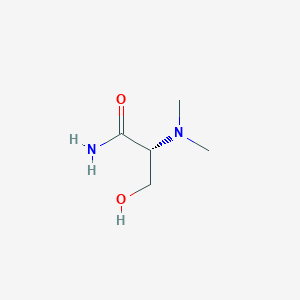
(R)-2-Dimethylamino-3-Hydroxypropionamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(R)-2-Dimethylamino-3-Hydroxypropionamide, also known as DMAHP, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various research fields. DMAHP is a chiral compound, meaning it exists in two mirror-image forms, and the (R) form has been found to be more biologically active than the (S) form.
作用机制
The mechanism of action of (R)-2-Dimethylamino-3-Hydroxypropionamide is not fully understood, but it is believed to involve the inhibition of certain enzymes, as mentioned above. (R)-2-Dimethylamino-3-Hydroxypropionamide has been found to bind to the active site of these enzymes, preventing them from breaking down neurotransmitters and other molecules. This binding is believed to be due to the chiral nature of (R)-2-Dimethylamino-3-Hydroxypropionamide, as the (R) form has been found to be more effective than the (S) form.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (R)-2-Dimethylamino-3-Hydroxypropionamide have been studied in various in vitro and in vivo models. (R)-2-Dimethylamino-3-Hydroxypropionamide has been found to increase the levels of neurotransmitters, such as acetylcholine and dopamine, in the brain, which can improve cognitive function and memory. (R)-2-Dimethylamino-3-Hydroxypropionamide has also been found to have anti-inflammatory and antioxidant properties, which can protect against oxidative stress and inflammation. Additionally, (R)-2-Dimethylamino-3-Hydroxypropionamide has been found to have low toxicity and good bioavailability, making it a promising candidate for further research.
实验室实验的优点和局限性
(R)-2-Dimethylamino-3-Hydroxypropionamide has several advantages for lab experiments, including its high purity, low toxicity, and good bioavailability. (R)-2-Dimethylamino-3-Hydroxypropionamide is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of (R)-2-Dimethylamino-3-Hydroxypropionamide is its cost, as it is a relatively expensive compound. Additionally, the mechanism of action of (R)-2-Dimethylamino-3-Hydroxypropionamide is not fully understood, which can make it difficult to design experiments to study its effects.
未来方向
There are several future directions for research on (R)-2-Dimethylamino-3-Hydroxypropionamide. One area of interest is the development of (R)-2-Dimethylamino-3-Hydroxypropionamide-based drugs for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another area of interest is the study of the mechanism of action of (R)-2-Dimethylamino-3-Hydroxypropionamide, which can provide insights into its potential therapeutic applications. Additionally, the synthesis of new analogs of (R)-2-Dimethylamino-3-Hydroxypropionamide can lead to the discovery of more potent and selective inhibitors of enzymes involved in neurotransmitter breakdown. Overall, (R)-2-Dimethylamino-3-Hydroxypropionamide is a promising compound with potential applications in various scientific research fields.
合成方法
(R)-2-Dimethylamino-3-Hydroxypropionamide can be synthesized through a multistep reaction starting from commercially available starting materials. The synthesis involves the reaction of 3-hydroxypropionamide with dimethylamine in the presence of a base, followed by a chiral resolution step to obtain the (R) form of (R)-2-Dimethylamino-3-Hydroxypropionamide. The synthesis method has been optimized to achieve high yields and purity of the (R) form.
科学研究应用
(R)-2-Dimethylamino-3-Hydroxypropionamide has been found to have potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. (R)-2-Dimethylamino-3-Hydroxypropionamide has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters in the brain. This inhibition can lead to increased levels of neurotransmitters, which can improve cognitive function and memory. (R)-2-Dimethylamino-3-Hydroxypropionamide has also been found to have anti-inflammatory and antioxidant properties, which can be useful in the treatment of various diseases, such as Alzheimer's disease and Parkinson's disease.
属性
CAS 编号 |
116833-21-7 |
|---|---|
产品名称 |
(R)-2-Dimethylamino-3-Hydroxypropionamide |
分子式 |
C5H12N2O2 |
分子量 |
132.16 g/mol |
IUPAC 名称 |
(2R)-2-(dimethylamino)-3-hydroxypropanamide |
InChI |
InChI=1S/C5H12N2O2/c1-7(2)4(3-8)5(6)9/h4,8H,3H2,1-2H3,(H2,6,9)/t4-/m1/s1 |
InChI 键 |
VTXPZVSCKQOHJD-SCSAIBSYSA-N |
手性 SMILES |
CN(C)[C@H](CO)C(=O)N |
SMILES |
CN(C)C(CO)C(=O)N |
规范 SMILES |
CN(C)C(CO)C(=O)N |
同义词 |
Propanamide, 2-(dimethylamino)-3-hydroxy-, (R)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









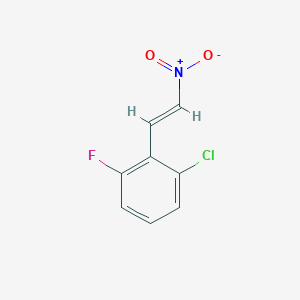
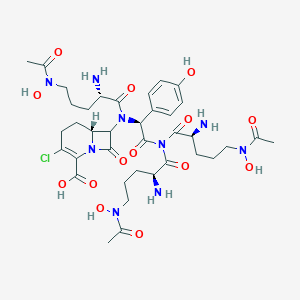
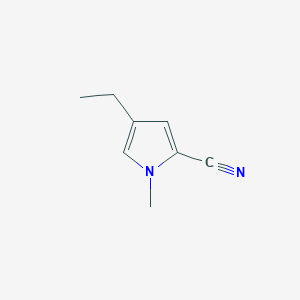

![4-(6-Bromoimidazo[1,2-a]pyrazin-8-yl)morpholine](/img/structure/B53014.png)

